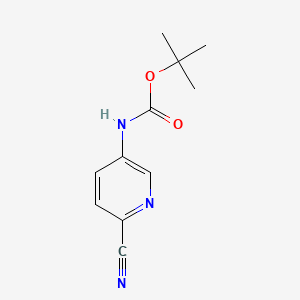

5-(Boc-amino)-2-cyanopyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(6-cyanopyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-5-4-8(6-12)13-7-9/h4-5,7H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORXJOIBOYMOMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(Boc-amino)-2-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(Boc-amino)-2-cyanopyridine, a valuable building block in medicinal chemistry and drug development. This document details the synthetic route starting from 5-amino-2-cyanopyridine, outlines a detailed experimental protocol, and presents a thorough characterization of the final product using modern analytical techniques.

Introduction

This compound, systematically named tert-butyl (6-cyanopyridin-3-yl)carbamate, serves as a key intermediate in the synthesis of a variety of biologically active molecules. The presence of a protected amine and a cyano group on the pyridine ring allows for diverse chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable masking for the amino functionality, enabling selective reactions at other positions of the molecule.

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the primary amino group of 5-amino-2-cyanopyridine using di-tert-butyl dicarbonate (Boc)₂O. This reaction is generally carried out in the presence of a base to facilitate the nucleophilic attack of the amine on the Boc anhydride.

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure based on established methods for the Boc protection of aminopyridines.

Materials:

-

5-amino-2-cyanopyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask, dissolve 5-amino-2-cyanopyridine (1.0 eq) in anhydrous THF or DCM.

-

Add a base, such as triethylamine (1.5 eq) or a catalytic amount of DMAP (0.1 eq).

-

To this stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 2-4 hours), quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties

| Property | Value |

| IUPAC Name | tert-butyl (6-cyanopyridin-3-yl)carbamate |

| CAS Number | 814263-30-4 |

| Molecular Formula | C₁₁H₁₃N₃O₂ |

| Molecular Weight | 219.24 g/mol |

| Appearance | White to off-white solid |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.6 | d | 1H | Pyridine H |

| ~8.1 | dd | 1H | Pyridine H |

| ~7.6 | d | 1H | Pyridine H |

| ~1.5 | s | 9H | Boc (-C(CH₃)₃) |

Note: The exact chemical shifts may vary depending on the solvent used.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum is used to determine the types of carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~152 | Carbonyl C=O (Boc) |

| ~148 | Pyridine C |

| ~142 | Pyridine C |

| ~128 | Pyridine C |

| ~118 | Cyano C≡N |

| ~117 | Pyridine C |

| ~82 | Quaternary C (Boc) |

| ~28 | Methyl C (Boc) |

Note: The exact chemical shifts may vary depending on the solvent used.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

| Ion | Expected m/z |

| [M+H]⁺ | 220.11 |

| [M+Na]⁺ | 242.09 |

Note: M represents the molecular ion.

Figure 2: Workflow for the characterization of this compound.

Characterization of Starting Material: 5-amino-2-cyanopyridine

A thorough characterization of the starting material is crucial to ensure the quality and success of the synthesis.

Physical Properties

| Property | Value |

| IUPAC Name | 5-aminopyridine-2-carbonitrile |

| CAS Number | 55338-73-3 |

| Molecular Formula | C₆H₅N₃ |

| Molecular Weight | 119.12 g/mol |

| Appearance | Off-white to yellow crystalline powder |

| Melting Point | 158-162 °C |

Spectroscopic Data

¹H NMR (DMSO-d₆):

-

δ ~7.9 ppm (d, 1H)

-

δ ~7.2 ppm (dd, 1H)

-

δ ~6.8 ppm (d, 1H)

-

δ ~6.2 ppm (s, 2H, -NH₂)

¹³C NMR (DMSO-d₆):

-

δ ~152.8 ppm

-

δ ~140.2 ppm

-

δ ~133.1 ppm

-

δ ~119.4 ppm

-

δ ~118.9 ppm

-

δ ~110.1 ppm

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined experimental protocol, coupled with the comprehensive characterization data, offers a valuable resource for researchers and professionals in the field of drug discovery and development. The straightforward synthesis and the versatile reactivity of this compound underscore its importance as a key building block in the creation of novel chemical entities with potential therapeutic applications.

In-Depth Technical Guide to the Chemical Properties of tert-Butyl (6-cyanopyridin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of tert-butyl (6-cyanopyridin-3-yl)carbamate. This compound is a valuable intermediate in medicinal chemistry and drug development, and a thorough understanding of its properties is crucial for its effective utilization.

Core Chemical Properties

Tert-butyl (6-cyanopyridin-3-yl)carbamate is an off-white solid that is stable under recommended storage conditions.[1] It is important to store the compound in a dry, cool, and well-ventilated place, with the container tightly closed.[1] The compound is insoluble in water.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | Off-white solid | [1] |

| Molecular Formula | C₁₁H₁₃N₃O₂ | |

| Molecular Weight | 219.24 g/mol | |

| Melting Point | 105 - 109 °C | [1] |

| Boiling Point | No data available | [1] |

| Solubility | Insoluble in water | [1] |

| Stability | Stable under recommended storage conditions. | [1] |

| Incompatible Materials | Strong oxidizing agents. | [1] |

Synthesis

A common method for the synthesis of tert-butyl (6-cyanopyridin-3-yl)carbamate involves the protection of the amino group of 5-amino-2-cyanopyridine with di-tert-butyl dicarbonate (Boc₂O).

Reaction Scheme:

Caption: Synthesis of tert-butyl (6-cyanopyridin-3-yl)carbamate.

Experimental Protocol: Synthesis

Materials:

-

5-amino-2-cyanopyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-amino-2-cyanopyridine (1.0 eq) in anhydrous THF or DCM.

-

Add triethylamine (1.1-1.5 eq) to the solution.

-

In a separate flask, dissolve di-tert-butyl dicarbonate (1.1-1.3 eq) in the same anhydrous solvent.

-

Slowly add the Boc₂O solution to the stirred solution of 5-amino-2-cyanopyridine at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield tert-butyl (6-cyanopyridin-3-yl)carbamate as an off-white solid.

Spectroscopic Characterization

The structure and purity of the synthesized compound can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Data not available in search results. |

| ¹³C NMR | Data not available in search results. |

| IR (Infrared) | Data not available in search results. |

| Mass Spec (MS) | Data not available in search results. |

Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Process the data to identify chemical shifts (δ), coupling constants (J), and integration values.

Infrared (IR) Spectroscopy:

-

Obtain an IR spectrum of the solid sample using an ATR-FTIR (Attenuated Total Reflectance Fourier-Transform Infrared) spectrometer.

-

Place a small amount of the solid directly on the ATR crystal.

-

Record the spectrum over a range of approximately 4000-400 cm⁻¹.

-

Identify characteristic absorption bands for the functional groups present (e.g., N-H, C=O, C≡N, C-H).

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

Acquire the mass spectrum in positive or negative ion mode.

-

Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).

Reactivity and Applications

The tert-butoxycarbonyl (Boc) protecting group on the amine is stable to many reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), regenerating the free amine. This allows for the selective functionalization of other parts of the molecule. The cyano group can undergo various transformations, such as reduction to an amine or hydrolysis to a carboxylic acid, making this compound a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly in the development of novel pharmaceuticals.

Logical Relationship Diagram:

Caption: Reactivity and utility flow of the title compound.

Safety Information

It is recommended to handle tert-butyl (6-cyanopyridin-3-yl)carbamate in accordance with good industrial hygiene and safety practices.[1] Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[1] Avoid inhalation of dust and contact with skin and eyes.[1] In case of contact, wash the affected area thoroughly with water.[1] This compound is incompatible with strong oxidizing agents.[1]

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. Always consult the relevant safety data sheets (SDS) and conduct a thorough risk assessment before handling any chemical substances.

References

The Multifaceted Reactivity of the Cyano Group in 5-(Boc-amino)-2-cyanopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of a cyano group at the 2-position and a Boc-protected amino group at the 5-position of a pyridine ring endows 5-(Boc-amino)-2-cyanopyridine with a versatile chemical profile. This arrangement allows for a variety of selective transformations of the cyano group, making it a valuable intermediate in the synthesis of complex heterocyclic compounds, particularly in the realm of medicinal chemistry. The electron-withdrawing nature of the pyridine ring and the cyano group itself renders the nitrile carbon susceptible to a range of chemical reactions, including hydrolysis, reduction, cycloaddition, and nucleophilic addition. This technical guide provides an in-depth exploration of the reactivity of the cyano group in this specific molecule, complete with experimental protocols and quantitative data to facilitate its application in research and development.

Hydrolysis of the Cyano Group: Accessing Amides and Carboxylic Acids

The hydrolysis of the cyano group in this compound offers a direct route to the corresponding carboxamide and carboxylic acid derivatives, which are key synthons in drug discovery. The reaction can be controlled to selectively yield either the amide or the carboxylic acid by tuning the reaction conditions.

Partial Hydrolysis to 5-(Boc-amino)-2-picolinamide

Under controlled basic or acidic conditions, the cyano group can be partially hydrolyzed to the primary amide, 5-(Boc-amino)-2-picolinamide.

Experimental Protocol: Base-Catalyzed Partial Hydrolysis

A solution of this compound in a suitable solvent such as ethanol or tert-butanol is treated with a base, for instance, sodium hydroxide or potassium carbonate, in the presence of a controlled amount of water. The reaction is typically heated to facilitate the conversion. The Boc protecting group is generally stable under these mild basic conditions.[1]

Table 1: Representative Conditions for Partial Hydrolysis to Amide

| Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| NaOH, H₂O₂ | Ethanol/Water | 50 | 4 | ~85 |

| K₂CO₃, H₂O₂ | DMSO | 60 | 6 | ~80 |

Note: Yields are approximate and may vary based on specific reaction scale and purification methods.

Complete Hydrolysis to 5-(Boc-amino)-2-picolinic Acid

More forcing conditions, such as prolonged heating in the presence of a stronger acid or base, will lead to the complete hydrolysis of the cyano group to the carboxylic acid, yielding 5-(Boc-amino)-2-picolinic acid. It is important to note that strong acidic conditions can lead to the deprotection of the Boc group.[2][3] Therefore, careful selection of the hydrolytic agent and conditions is crucial.

Experimental Protocol: Acid-Catalyzed Complete Hydrolysis

This compound is dissolved in an aqueous acidic solution, such as hydrochloric acid or sulfuric acid, and heated under reflux. The progress of the reaction is monitored by techniques like TLC or LC-MS. Upon completion, the product is isolated by adjusting the pH to the isoelectric point to precipitate the amino acid.

Table 2: Representative Conditions for Complete Hydrolysis to Carboxylic Acid

| Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 6M HCl (aq) | Water | Reflux | 12 | ~75* |

| 30% NaOH (aq), then HCl | Water | Reflux | 4 | ~90 |

*Yield reported for the corresponding amino picolinic acid after Boc deprotection.[4]

Diagram 1: Hydrolysis Pathway

Caption: Hydrolysis of this compound.

Reduction of the Cyano Group: Formation of the Primary Amine

The reduction of the cyano group provides access to 5-(Boc-amino)-2-(aminomethyl)pyridine, a valuable building block for the synthesis of ligands and pharmacologically active molecules. This transformation is typically achieved through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

This compound is dissolved in a suitable solvent, such as methanol or ethanol, and subjected to hydrogenation in the presence of a metal catalyst. Common catalysts for this transformation include Palladium on carbon (Pd/C) and Raney Nickel.[5][6] The reaction is carried out under a hydrogen atmosphere at a pressure ranging from atmospheric to several bars. The Boc group is stable under these conditions.[7]

Table 3: Conditions for Catalytic Hydrogenation to the Amine

| Catalyst | Solvent | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) |

| 10% Pd/C | Methanol | 1 | 25 | 16 | >90 |

| Raney Nickel | Ethanol | 5 | 50 | 8 | ~95 |

Note: Yields are approximate and based on general procedures for cyanopyridine reduction.

Diagram 2: Reduction Workflow

Caption: Workflow for the reduction of the cyano group.

Cycloaddition Reactions: Synthesis of Tetrazoles

The cyano group can participate in [3+2] cycloaddition reactions, most notably with azides to form tetrazoles. Tetrazoles are important pharmacophores, often used as bioisosteres for carboxylic acids.

Experimental Protocol: Tetrazole Formation

This compound is reacted with an azide source, typically sodium azide, in the presence of a Lewis acid catalyst such as zinc bromide or a protic acid like ammonium chloride. The reaction is usually carried out in a polar aprotic solvent like DMF or in an alcohol/water mixture at elevated temperatures.

Table 4: Conditions for Tetrazole Synthesis

| Azide Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| NaN₃ | ZnBr₂ | Water/i-PrOH | 80 | 16 | ~80 |

| NaN₃ | NH₄Cl | DMF | 100 | 12 | ~75 |

Note: Yields are based on general procedures for tetrazole synthesis from nitriles.

Nucleophilic Addition of Organometallic Reagents

Grignard reagents and other organometallic nucleophiles can add to the electrophilic carbon of the cyano group. The initial adduct, an imine salt, can be hydrolyzed upon aqueous workup to yield a ketone.

Experimental Protocol: Reaction with a Grignard Reagent

To a solution of this compound in an anhydrous ether solvent such as THF or diethyl ether, a Grignard reagent (e.g., methylmagnesium bromide) is added dropwise at a low temperature (e.g., 0 °C). The reaction mixture is then stirred at room temperature until the starting material is consumed. An aqueous acidic workup is then performed to hydrolyze the intermediate imine and afford the corresponding ketone. The Boc group is generally stable to Grignard reagents but can be cleaved during the acidic workup.[8]

Table 5: General Conditions for Grignard Addition

| Grignard Reagent | Solvent | Temperature (°C) | Time (h) | Product after Hydrolysis |

| MeMgBr | THF | 0 to 25 | 2-4 | 1-(5-(Boc-amino)pyridin-2-yl)ethan-1-one |

| PhMgBr | Et₂O | 0 to 25 | 2-4 | (5-(Boc-amino)pyridin-2-yl)(phenyl)methanone |

Diagram 3: Nucleophilic Addition Pathway

References

- 1. reddit.com [reddit.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Picolinic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Palladium on carbon - Wikipedia [en.wikipedia.org]

- 6. Raney nickel - Wikipedia [en.wikipedia.org]

- 7. [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Grignard Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(Boc-amino)-2-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-(Boc-amino)-2-cyanopyridine, a key intermediate in pharmaceutical synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Structure

Systematic Name: tert-butyl (6-cyanopyridin-3-yl)carbamate Molecular Formula: C₁₁H₁₃N₃O₂ Molecular Weight: 219.24 g/mol

Data Presentation

The following tables summarize the representative spectroscopic data for this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

| ¹H NMR | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1.55 | s | - | -C(CH₃)₃ | |

| 7.65 | d | 8.8 | H-3 | |

| 8.10 | dd | 8.8, 2.4 | H-4 | |

| 8.60 | d | 2.4 | H-6 | |

| 9.80 | s | - | -NH | |

| ¹³C NMR | δ (ppm) | Assignment | ||

| 28.1 | -C(CH₃)₃ | |||

| 81.5 | -C(CH₃)₃ | |||

| 109.8 | C-3 | |||

| 116.9 | -CN | |||

| 134.2 | C-5 | |||

| 141.2 | C-4 | |||

| 148.5 | C-6 | |||

| 152.4 | C-2 | |||

| 152.9 | -C=O |

Table 2: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H Stretch |

| ~2980 | Medium | Aliphatic C-H Stretch |

| ~2230 | Strong | C≡N Stretch (Nitrile) |

| ~1730 | Strong | C=O Stretch (Boc-carbonyl) |

| ~1590, 1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1250, 1150 | Strong | C-O Stretch |

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 220.1 | 15 | [M+H]⁺ |

| 164.1 | 100 | [M+H - C₄H₈]⁺ |

| 147.1 | 40 | [M+H - C₄H₉O]⁺ |

| 119.1 | 60 | [M+H - C₅H₉O₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Carbon spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a homogenous mixture is obtained. The mixture is then compressed in a pellet die under high pressure to form a thin, transparent pellet.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is acquired. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). For direct infusion, a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is used.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is used.

-

Ionization: In ESI, the sample solution is sprayed into the ion source, creating charged droplets from which ions are desolvated and enter the mass analyzer. In EI, the sample is vaporized and then bombarded with a high-energy electron beam to induce ionization and fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition and Processing: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The data is processed to identify the molecular ion and characteristic fragment ions.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General workflow for NMR spectroscopy.

Caption: General workflow for IR spectroscopy.

Caption: General workflow for mass spectrometry.

The Versatile Heterocyclic Building Block: A Technical Guide to 5-(Boc-amino)-2-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(tert-butoxycarbonylamino)-2-cyanopyridine, also known as tert-butyl (6-cyanopyridin-3-yl)carbamate, is a valuable heterocyclic building block in medicinal chemistry and organic synthesis. Its unique arrangement of a Boc-protected amine, a cyano group, and a pyridine ring offers a versatile platform for the synthesis of a wide array of complex molecules, particularly in the realm of drug discovery. This technical guide provides a comprehensive overview of the synthesis, properties, and reactivity of this important scaffold, along with detailed experimental protocols and its application in the development of bioactive compounds.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The introduction of specific functional groups onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. 5-(Boc-amino)-2-cyanopyridine serves as a trifunctionalized building block, where each functional group can be selectively manipulated to achieve a desired molecular architecture. The Boc-protected amine at the 5-position provides a latent nucleophilic center, the cyano group at the 2-position can be transformed into various other functionalities or act as an electrophilic site, and the pyridine ring itself can participate in a range of substitution and cross-coupling reactions.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value |

| IUPAC Name | tert-butyl (6-cyanopyridin-3-yl)carbamate |

| CAS Number | 814263-30-4 |

| Molecular Formula | C₁₁H₁₃N₃O₂ |

| Molecular Weight | 219.24 g/mol |

| Appearance | Solid |

| Storage | Inert atmosphere, 2-8°C |

Spectroscopic Data (Predicted and from Related Compounds)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), and three aromatic protons on the pyridine ring. The proton ortho to the cyano group would be the most downfield, followed by the proton para to the cyano group, and the proton meta to the cyano group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the tert-butyl group (around 28 ppm for the methyl carbons and 80 ppm for the quaternary carbon), the carbonyl carbon of the Boc group (around 153 ppm), and the carbons of the pyridine ring, including the cyano carbon (around 117 ppm).

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the carbamate (around 3300 cm⁻¹), the C=O stretching of the carbamate (around 1710 cm⁻¹), the C≡N stretching of the cyano group (around 2230 cm⁻¹), and C-N and C-O stretching vibrations.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound.

Synthesis of this compound

The synthesis of this compound typically involves the protection of the amino group of 5-amino-2-cyanopyridine.

Experimental Protocol: Boc Protection of 5-Amino-2-cyanopyridine

Materials:

-

5-Amino-2-cyanopyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 5-amino-2-cyanopyridine (1.0 eq) in anhydrous THF, add di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of DMAP.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, quench with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound as a solid.

Yield: Typically in the range of 80-95%.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the selective reactivity of its three functional groups.

Deprotection of the Boc Group

The Boc group can be readily removed under acidic conditions to liberate the free amine, which can then be used in subsequent reactions such as acylation, alkylation, or cross-coupling.

Experimental Protocol: Boc Deprotection

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve this compound in DCM.

-

Add TFA (5-10 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 5-amino-2-cyanopyridine.

Alternatively, a solution of HCl in dioxane (e.g., 4M) can be used for the deprotection.

Transformations of the Cyano Group

The cyano group at the 2-position is a versatile handle for further synthetic modifications. It can be:

-

Hydrolyzed to a carboxylic acid or an amide.

-

Reduced to an aminomethyl group.

-

Reacted with organometallic reagents to form ketones.

-

Participate in cycloaddition reactions .

Palladium-Catalyzed Cross-Coupling Reactions

The pyridine ring of this compound can be functionalized via palladium-catalyzed cross-coupling reactions. To achieve this, the pyridine ring typically needs to be halogenated (e.g., brominated or iodinated) at a specific position. The resulting halo-pyridine can then undergo reactions such as:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.

-

Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.

-

Heck Coupling: For the formation of C-C double bonds with alkenes.

Application in Drug Discovery: Kinase Inhibitors

The cyanopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The cyano group can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site. The 5-amino group (after deprotection) provides a convenient point for introducing various substituents that can occupy other pockets of the ATP-binding site, thereby enhancing potency and selectivity.

The general strategy involves:

-

Utilizing the 5-amino group (after deprotection) for further elaboration, often through coupling reactions.

-

Transforming the 2-cyano group into an amido or other functional group to modulate interactions with the kinase hinge region.

-

Employing cross-coupling reactions on the pyridine ring to introduce diversity and optimize pharmacokinetic properties.

Workflow and Signaling Pathway Diagrams

Synthetic Workflow

The following diagram illustrates a general synthetic workflow utilizing this compound as a key building block.

Logical Relationship in Kinase Inhibitor Design

The following diagram illustrates the logical relationship of the different moieties of a hypothetical kinase inhibitor derived from the 5-amino-2-cyanopyridine scaffold.

Conclusion

This compound is a highly functionalized and versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its strategic combination of a protected amine, a reactive cyano group, and a modifiable pyridine core makes it an ideal starting material for the construction of complex molecular architectures. The ability to selectively manipulate each of these functional groups provides chemists with a powerful tool for the rapid generation of diverse compound libraries, particularly in the pursuit of novel kinase inhibitors and other therapeutic agents. The detailed protocols and synthetic strategies outlined in this guide are intended to facilitate the effective utilization of this valuable building block in research and development endeavors.

An In-depth Technical Guide on the Solubility and Stability of 5-(Boc-amino)-2-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(Boc-amino)-2-cyanopyridine, a key intermediate in medicinal chemistry and drug discovery. The document outlines detailed experimental protocols for determining its solubility and assessing its stability under various conditions. While specific quantitative data for this compound is not extensively available in public literature, this guide furnishes established methodologies and data presentation formats to enable researchers to generate and interpret this critical information.

Physicochemical Properties of this compound

This compound, with the molecular formula C₁₁H₁₃N₃O₂, is a derivative of aminopyridine featuring a tert-butyloxycarbonyl (Boc) protecting group on the amino moiety and a nitrile group.[1][2] This structure lends itself to a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics. The Boc group offers stability under neutral and basic conditions but is readily cleaved under acidic conditions, a characteristic that is fundamental to its utility in multi-step synthetic pathways.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, formulation, and routes of administration. The solubility of this compound is expected to vary significantly with the polarity of the solvent.

Predicted Solubility Characteristics

Based on its structure, which contains both polar (cyano and amino groups) and non-polar (Boc group and pyridine ring) moieties, this compound is anticipated to be soluble in a range of organic solvents. Its solubility in aqueous media is likely to be limited.

Quantitative Solubility Data

The following table provides a template for summarizing experimentally determined solubility data for this compound in various solvents at ambient temperature.

| Solvent | Molarity (mol/L) | g/L | mg/mL | Qualitative Description |

| Dichloromethane | Data | Data | Data | e.g., Freely Soluble |

| Chloroform | Data | Data | Data | e.g., Soluble |

| Methanol | Data | Data | Data | e.g., Soluble |

| Ethanol | Data | Data | Data | e.g., Sparingly Soluble |

| Acetonitrile | Data | Data | Data | e.g., Sparingly Soluble |

| Ethyl Acetate | Data | Data | Data | e.g., Slightly Soluble |

| Water | Data | Data | Data | e.g., Very Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | Data | Data | Data | e.g., Freely Soluble |

| N,N-Dimethylformamide (DMF) | Data | Data | Data | e.g., Freely Soluble |

Experimental Protocol for Solubility Determination (Gravimetric Method)

This protocol outlines a reliable method for quantitatively determining the solubility of this compound in a given solvent.[3]

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or vial

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Carefully filter a known volume of the supernatant through a syringe filter to remove any undissolved solid.

-

Solvent Evaporation: Accurately weigh a clean, dry evaporating dish. Transfer a precise volume of the clear, saturated filtrate to the dish.

-

Residue Weighing: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound. Once all the solvent has been removed, reweigh the dish containing the solid residue.

-

Calculation: The solubility is calculated from the mass of the residue and the volume of the filtrate used.

Caption: Workflow for Gravimetric Solubility Determination.

Stability Profile

Assessing the stability of this compound is crucial for determining appropriate storage conditions, handling procedures, and its shelf-life in various formulations. The primary stability concern for this molecule is the acid-lability of the Boc protecting group.

Factors Affecting Stability

-

pH: The Boc group is susceptible to cleavage under acidic conditions, yielding tert-butanol and carbon dioxide, and the deprotected 5-amino-2-cyanopyridine. It is generally stable at neutral and basic pH.

-

Temperature: Elevated temperatures can accelerate degradation, particularly in the presence of reactive media.

-

Light: Photostability should be assessed to determine if the compound is sensitive to degradation upon exposure to light.

Quantitative Stability Data

The following table provides a template for summarizing the results of a stability study of this compound in solution under different conditions. The percentage of the parent compound remaining is typically determined by a stability-indicating HPLC method.

| Condition | Solvent/Medium | Time (days) | % Parent Compound Remaining | Degradation Products Observed |

| 25 °C / 60% RH (Solid) | N/A | 30 | Data | e.g., None detected |

| 40 °C / 75% RH (Solid) | N/A | 30 | Data | e.g., Trace impurities |

| Aqueous Buffer pH 3 | Water/Acetonitrile | 7 | Data | e.g., 5-amino-2-cyanopyridine |

| Aqueous Buffer pH 7 | Water/Acetonitrile | 7 | Data | e.g., None detected |

| Aqueous Buffer pH 9 | Water/Acetonitrile | 7 | Data | e.g., None detected |

| Photostability (ICH Q1B) | Solution | Data | Data | e.g., Photodegradants |

Experimental Protocol for Stability Assessment (HPLC Method)

This protocol describes a general procedure for evaluating the stability of this compound in solution.

Materials:

-

This compound

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Reverse-phase HPLC column (e.g., C18)

-

Solvents for mobile phase (e.g., acetonitrile, water with modifiers like TFA or formic acid, if compatible with stability)

-

pH meter and buffers

-

Thermostatically controlled chambers (for temperature and humidity)

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Preparation of Stability Samples: Dilute the stock solution with the desired test medium (e.g., aqueous buffers of different pH) to a final concentration suitable for HPLC analysis.

-

Storage: Store the stability samples under the desired conditions (e.g., different temperatures, protected from light or exposed to light).

-

Time-Point Analysis: At specified time intervals (e.g., 0, 1, 3, 7, 14 days), withdraw an aliquot from each sample.

-

HPLC Analysis: Analyze the aliquots by a validated, stability-indicating HPLC method. The method should be capable of separating the parent compound from any potential degradation products.

-

Data Analysis: Quantify the peak area of the parent compound at each time point and calculate the percentage remaining relative to the initial time point (T=0). Identify and, if possible, quantify any significant degradation products.

Caption: Workflow for HPLC-Based Stability Assessment.

Application in Drug Discovery

This compound serves as a versatile intermediate in the synthesis of various biologically active molecules. The aminopyridine scaffold is present in numerous drugs, and the cyano group can be a key pharmacophore or a precursor to other functional groups. The Boc-protected amine allows for selective reactions at other positions of the molecule before its removal to reveal the free amine for further derivatization.

The following diagram illustrates a generalized workflow where an intermediate like this compound might be utilized in a drug discovery program.

Caption: Generalized Drug Discovery Workflow.

References

The Emerging Therapeutic Potential of 5-(Boc-amino)-2-cyanopyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-(Boc-amino)-2-cyanopyridine scaffold is a pivotal intermediate in the synthesis of a novel class of pyridine derivatives with significant therapeutic potential. The Boc (tert-butoxycarbonyl) protecting group facilitates the strategic chemical modification of the 5-amino position, enabling the development of diverse compounds with a range of biological activities. This technical guide provides an in-depth overview of the biological activities, particularly anticancer properties, of compounds derived from this versatile building block. It includes a summary of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to support further research and drug development efforts.

Overview of Biological Activities

Derivatives of 5-amino-2-cyanopyridine, synthesized from the this compound intermediate, have demonstrated a broad spectrum of biological activities. While research is ongoing, the most prominent and well-documented activities are centered around anticancer applications, primarily through the inhibition of key protein kinases involved in tumor growth and proliferation. Other potential activities for cyanopyridine derivatives in general include antimicrobial, anti-inflammatory, and anticonvulsant effects, though these are less specifically characterized for derivatives stemming directly from the this compound core.

The primary focus of current research has been on the development of potent kinase inhibitors. Specifically, derivatives have shown significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER-2), and Pim-1 kinase.[1] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis, making them prime targets for cancer therapy.

Quantitative Data on Biological Activities

The following tables summarize the in vitro biological activity of various cyanopyridine derivatives, including pyrido[2,3-d]pyrimidines, which are synthesized from 5-amino-2-cyanopyridine precursors. The data is presented as IC50 values, representing the concentration of the compound required to inhibit a specific biological or biochemical function by 50%.

Table 1: Anticancer Activity (Cytotoxicity) of Cyanopyridine Derivatives

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 5a | HepG2 | Liver Cancer | 2.71 ± 0.15 | Taxol | - |

| 5a | MCF-7 | Breast Cancer | 1.77 ± 0.10 | Taxol | - |

| 5e | MCF-7 | Breast Cancer | 1.39 ± 0.08 | Taxol | - |

| 6b | HepG2 | Liver Cancer | 2.68 ± 0.15 | Taxol | - |

| 4 | MCF-7 | Breast Cancer | 0.57 | Staurosporine | 4.28 |

| 4 | HepG2 | Liver Cancer | 1.13 | Staurosporine | 5.07 |

| 11 | MCF-7 | Breast Cancer | 1.31 | Staurosporine | 4.28 |

| 11 | HepG2 | Liver Cancer | 0.99 | Staurosporine | 5.07 |

| 4c | HCT-116 | Colon Cancer | 7.15 ± 0.35 | 5-FU | 8.01 ± 0.39 |

| 4d | HepG2 | Liver Cancer | 6.95 ± 0.34 | 5-FU | 9.42 ± 0.46 |

| 4e | CaCo-2 | Colon Cancer | 2.612 | - | - |

Data compiled from multiple sources.[2][3][4][5]

Table 2: Kinase Inhibitory Activity of Cyanopyridine Derivatives

| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 5a | VEGFR-2 | 0.217 ± 0.020 | Lapatinib | 0.182 ± 0.010 |

| 5a | HER-2 | 0.168 ± 0.009 | Lapatinib | 0.131 ± 0.012 |

| 5e | VEGFR-2 | 0.124 ± 0.011 | Lapatinib | 0.182 ± 0.010 |

| 5e | HER-2 | 0.077 ± 0.003 | Lapatinib | 0.131 ± 0.012 |

| 4b | Pim-1 | 0.63 ± 0.03 | Quercetagetin | 0.56 ± 0.03 |

| 4c | Pim-1 | 0.61 ± 0.03 | Quercetagetin | 0.56 ± 0.03 |

| 4d | Pim-1 | 0.46 ± 0.02 | Quercetagetin | 0.56 ± 0.03 |

Data compiled from multiple sources.[2][4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines by measuring cell metabolic activity.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116, PC3)

-

RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Test compounds dissolved in dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

-

Incubation: Incubate the plates for 48 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4]

In Vitro Kinase Inhibition Assays

These assays determine the direct inhibitory activity of the compounds against specific kinases. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human kinase (e.g., VEGFR-2, HER-2, Pim-1)

-

Kinase-specific substrate (e.g., a synthetic peptide)

-

ATP

-

Kinase assay buffer

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Reaction Setup: In a multi-well plate, add the kinase, substrate, and test compound at various concentrations in the kinase assay buffer.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP. Include a "no enzyme" control for background luminescence and a "vehicle control" for 100% kinase activity.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 45-60 minutes).

-

ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. The percent inhibition is calculated relative to the vehicle control. The IC50 value is determined from a dose-response curve of percent inhibition versus the logarithm of the inhibitor concentration.[6][7]

Signaling Pathways and Visualizations

The anticancer activity of these cyanopyridine derivatives is primarily attributed to their inhibition of key signaling pathways that are often dysregulated in cancer.

VEGFR-2 and HER-2 Signaling Pathways

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8] HER-2 is a member of the epidermal growth factor receptor family, and its overexpression drives the proliferation and survival of cancer cells.[9] The diagram below illustrates the general signaling cascades initiated by these receptors.

Caption: VEGFR-2 and HER-2 signaling pathways and points of inhibition.

Pim-1 Kinase Signaling Pathway

Pim-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, apoptosis, and cell proliferation. Its overexpression is associated with various cancers.[1]

Caption: Pim-1 kinase signaling pathway and point of inhibition.

General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel derivatives from this compound.

Caption: General workflow for synthesis and biological evaluation.

Conclusion

The this compound scaffold is a valuable starting point for the development of novel, biologically active compounds, particularly in the realm of oncology. The derivatives, especially those incorporating the pyrido[2,3-d]pyrimidine core, have demonstrated potent inhibition of key kinases such as VEGFR-2, HER-2, and Pim-1, leading to significant anticancer activity in vitro. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals to further explore the therapeutic potential of this promising class of molecules. Future work should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as in vivo studies to validate the therapeutic efficacy and safety of lead compounds.

References

- 1. The role of Pim-1 kinases in inflammatory signaling pathways [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. promega.com [promega.com]

- 7. promega.com [promega.com]

- 8. biorbyt.com [biorbyt.com]

- 9. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Properties and Applications of tert-Butyl (6-cyanopyridin-3-yl)carbamate (CAS 814263-30-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl (6-cyanopyridin-3-yl)carbamate, a key intermediate in the development of Dipeptidyl Peptidase-IV (DPP-4) inhibitors for the treatment of type 2 diabetes. This document details the physicochemical characteristics of the compound, outlines a representative synthetic protocol for its use in the preparation of the DPP-4 inhibitor alogliptin, and presents the biological activity of the final product. Furthermore, it elucidates the critical role of DPP-4 in glucose homeostasis and the mechanism of action of its inhibitors through a detailed signaling pathway diagram.

Introduction

tert-Butyl (6-cyanopyridin-3-yl)carbamate (CAS 814263-30-4), also known as 2-(Boc-amino)-5-cyanopyridine, is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry. Its structure, featuring a pyridine ring substituted with a cyano group and a Boc-protected amine, makes it a versatile building block for the synthesis of complex bioactive molecules. Notably, this compound serves as a crucial starting material in the synthesis of several members of the "gliptin" class of drugs, which are potent and selective inhibitors of Dipeptidyl Peptidase-IV (DPP-4). The inhibition of DPP-4 is a well-established therapeutic strategy for improving glycemic control in patients with type 2 diabetes mellitus.

Physicochemical Properties

The fundamental physicochemical properties of tert-butyl (6-cyanopyridin-3-yl)carbamate are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 814263-30-4 | [1] |

| Molecular Formula | C₁₁H₁₃N₃O₂ | [1][2] |

| Molecular Weight | 219.24 g/mol | [2] |

| IUPAC Name | tert-butyl N-(6-cyano-3-pyridinyl)carbamate | [3] |

| Synonyms | 2-(Boc-amino)-5-cyanopyridine, (6-Cyano-pyridin-3-yl)-carbamic acid tert-butyl ester | [3][4] |

| Appearance | Off-white solid | |

| Purity | Typically ≥95% | [2][5] |

| Solubility | Insoluble in water. | [1] |

Role in Drug Development: Synthesis of Alogliptin

A primary application of tert-butyl (6-cyanopyridin-3-yl)carbamate is in the synthesis of DPP-4 inhibitors. The following section details a representative experimental protocol for the synthesis of Alogliptin, a potent DPP-4 inhibitor, where a structurally related precursor is synthesized.

Experimental Protocol: Synthesis of Alogliptin Intermediate

This protocol describes the synthesis of a key intermediate in the production of Alogliptin, starting from a related Boc-protected aminopiperidine.

Reaction Scheme:

Methodology:

-

A mixture of 6-chloro-1-(2-isocyanobenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione (13 g), Dimethylformamide (130 ml), Potassium carbonate (13 g), and tert-butyl (R)-piperidin-3-ylcarbamate (10.4 g) is prepared.

-

The reaction mixture is heated to 80°C for 7 hours.

-

Following the reaction, the mixture is allowed to cool to room temperature.

-

The cooled mixture is then poured over ice to precipitate the product.

-

The resulting solid, (R)-tert-Butyl (1-(3-(2-cyanobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)carbamate, is collected.

This intermediate can then be deprotected to yield Alogliptin.

Biological Activity and Mechanism of Action

While tert-butyl (6-cyanopyridin-3-yl)carbamate itself is not biologically active in the context of DPP-4 inhibition, it is a critical component in the synthesis of molecules that are. The final products, such as Alogliptin, are potent inhibitors of the DPP-4 enzyme.

Quantitative Data for DPP-4 Inhibitors

The following table summarizes the in vitro inhibitory activity of Alogliptin and another prominent DPP-4 inhibitor, Sitagliptin, for which extensive data is available.

| Compound | Target | IC₅₀ (nM) | Assay Conditions | Reference(s) |

| Alogliptin | DPP-4 | <10 | Not specified | |

| Sitagliptin | DPP-4 | 22 ± 2 | In vitro fluorescence-based assay |

DPP-4 Signaling Pathway and Mechanism of Inhibition

DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells.

The diagram below illustrates the DPP-4 signaling pathway and the mechanism by which DPP-4 inhibitors exert their therapeutic effect.

By inhibiting DPP-4, "gliptins" prevent the degradation of GLP-1 and GIP, thereby prolonging their activity. This leads to increased insulin secretion and suppressed glucagon secretion in a glucose-dependent manner, ultimately resulting in lower blood glucose levels.

Safety and Handling

tert-Butyl (6-cyanopyridin-3-yl)carbamate is intended for laboratory use by trained professionals. It is harmful if swallowed and causes serious eye irritation. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

tert-Butyl (6-cyanopyridin-3-yl)carbamate is a valuable chemical intermediate, primarily utilized in the synthesis of DPP-4 inhibitors for the management of type 2 diabetes. Its well-defined physicochemical properties and established synthetic utility make it a key component in the drug development pipeline for this important class of therapeutics. Understanding its role and the biological context of its downstream products is crucial for researchers and scientists in the field of medicinal chemistry and drug discovery.

References

- 1. orientjchem.org [orientjchem.org]

- 2. WO2019219620A1 - Intermediates and processes for the preparation of linagliptin and its salts - Google Patents [patents.google.com]

- 3. waltersport.com [waltersport.com]

- 4. US8841447B2 - Process for the preparation of alogliptin - Google Patents [patents.google.com]

- 5. cbijournal.com [cbijournal.com]

In-Depth Technical Guide: Molecular Structure and Conformation of 5-(Boc-amino)-2-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular structure and conformational properties of 5-(Boc-amino)-2-cyanopyridine, a key building block in medicinal chemistry. In the absence of extensive experimental crystallographic data, this document leverages high-level computational chemistry to elucidate the molecule's three-dimensional geometry, conformational preferences, and spectroscopic characteristics. Detailed experimental protocols for its synthesis are also provided. This guide is intended to serve as a comprehensive resource for researchers utilizing this compound in drug design and development, offering critical insights into its structural features that can influence molecular interactions and biological activity.

Introduction

This compound, also known as tert-butyl (6-cyanopyridin-3-yl)carbamate, is a bifunctional organic molecule incorporating a pyridine ring, a cyano group, and a Boc-protected amine. This unique combination of functional groups makes it a valuable intermediate in the synthesis of complex heterocyclic compounds, particularly in the development of novel therapeutic agents. The cyano group can act as a hydrogen bond acceptor or be transformed into other functional groups, while the Boc-protected amine allows for controlled, regioselective introduction of further substituents. A thorough understanding of the molecule's three-dimensional structure and conformational dynamics is paramount for rational drug design, as these features dictate its shape, polarity, and ability to interact with biological targets.

Molecular Structure and Conformation

Due to the limited availability of public crystallographic data for this compound, a computational study using Density Functional Theory (DFT) was performed to determine its preferred conformation and geometric parameters.

Computational Methodology

The molecular geometry of this compound was optimized using the B3LYP functional with the 6-31G* basis set, a widely used and reliable method for organic molecules. A conformational analysis was conducted by systematically rotating the C5-N (pyridine-amine) and N-C (amine-carbonyl) bonds to identify the global energy minimum. All calculations were performed in the gas phase.

Predicted Molecular Geometry

The computational analysis reveals a largely planar structure for the pyridyl-carbamate core, a common feature in N-acylated aminopyridines that allows for resonance delocalization between the pyridine ring and the amide group. The tert-butyl group of the Boc protecting group is predicted to orient itself to minimize steric hindrance.

Table 1: Predicted Bond Lengths for this compound

| Bond | Predicted Length (Å) |

| C1-C2 | 1.395 |

| C2-C3 | 1.387 |

| C3-C4 | 1.391 |

| C4-C5 | 1.398 |

| C5-N1 (ring) | 1.334 |

| N1 (ring)-C1 | 1.341 |

| C2-C6 (cyano) | 1.442 |

| C6-N2 (cyano) | 1.158 |

| C5-N3 (amino) | 1.415 |

| N3-C7 (carbonyl) | 1.378 |

| C7-O1 | 1.221 |

| C7-O2 | 1.354 |

| O2-C8 (t-butyl) | 1.480 |

Table 2: Predicted Bond Angles for this compound

| Atoms | Predicted Angle (°) |

| N1-C1-C2 | 123.9 |

| C1-C2-C3 | 118.2 |

| C2-C3-C4 | 119.5 |

| C3-C4-C5 | 118.3 |

| C4-C5-N1 | 120.1 |

| C5-N1-C1 | 119.9 |

| C1-C2-C6 | 117.5 |

| C3-C2-C6 | 124.3 |

| C2-C6-N2 | 178.9 |

| C4-C5-N3 | 121.8 |

| N1-C5-N3 | 118.1 |

| C5-N3-C7 | 126.5 |

| N3-C7-O1 | 125.4 |

| N3-C7-O2 | 110.8 |

| O1-C7-O2 | 123.8 |

| C7-O2-C8 | 120.7 |

Table 3: Key Predicted Dihedral Angles for this compound

| Atoms | Predicted Dihedral Angle (°) | Conformation Description |

| C4-C5-N3-C7 | -178.5 | The carbamate group is nearly coplanar with the pyridine ring. |

| C5-N3-C7-O1 | 4.2 | The C=O bond is trans to the C5-N3 bond. |

| N3-C7-O2-C8 | -179.1 | The tert-butyl group is in a staggered conformation relative to the C7-O2 bond. |

Spectroscopic Data (Predicted)

Predicted Nuclear Magnetic Resonance (NMR) data provides valuable information for the structural confirmation of synthesized this compound.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H3 | 7.95 | - |

| H4 | 8.31 | - |

| H6 | 8.82 | - |

| NH | 9.85 (broad) | - |

| t-Butyl CH₃ | 1.55 | - |

| C2 (cyano C) | - | 134.1 |

| C3 | - | 121.2 |

| C4 | - | 145.3 |

| C5 | - | 142.8 |

| C6 | - | 151.7 |

| Cyano C | - | 117.5 |

| Carbonyl C | - | 152.9 |

| t-Butyl C (quat) | - | 81.5 |

| t-Butyl C (CH₃) | - | 28.3 |

Note: Predicted NMR shifts are relative to TMS and can vary depending on the solvent and experimental conditions.

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process starting from 2-hydroxy-5-nitropyridine.

Synthesis of 5-Amino-2-cyanopyridine

The precursor, 5-amino-2-cyanopyridine, can be synthesized from 2-hydroxy-5-nitropyridine. The synthesis involves the conversion of the hydroxyl group to a leaving group (e.g., bromide), followed by cyanation and subsequent reduction of the nitro group. A reliable method involves the use of iron in an acidic medium for the nitro group reduction.[1]

Protocol:

-

Bromination: 2-Hydroxy-5-nitropyridine is treated with a brominating agent such as phosphorus pentabromide to yield 2-bromo-5-nitropyridine.

-

Cyanation: The resulting 2-bromo-5-nitropyridine undergoes nucleophilic substitution with a cyanide source, like sodium cyanide in the presence of a copper(I) cyanide catalyst, to produce 2-cyano-5-nitropyridine.

-

Nitro Reduction: 2-Cyano-5-nitropyridine is dissolved in a suitable solvent (e.g., acetic acid or ethanol/water mixture). Iron powder is added, and the mixture is heated. The reaction is monitored by TLC until the starting material is consumed.

-

Work-up and Purification: The reaction mixture is filtered to remove iron salts. The filtrate is neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure 5-amino-2-cyanopyridine.

Boc Protection of 5-Amino-2-cyanopyridine

The Boc protection of the amino group is a standard procedure in organic synthesis.[2][3]

Protocol:

-

Reaction Setup: To a solution of 5-amino-2-cyanopyridine in a suitable solvent such as acetonitrile or a mixture of THF and water, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents).

-

Base Addition: Add a base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) (catalytic amount), to the reaction mixture.

-

Reaction Monitoring: Stir the mixture at room temperature for 3-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by flash column chromatography on silica gel to afford this compound as a solid.

Visualizations

Synthetic Pathway

Caption: Synthetic route to this compound.

Computational Workflow

References

Methodological & Application

detailed experimental protocol for 5-(Boc-amino)-2-cyanopyridine synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 5-(Boc-amino)-2-cyanopyridine, a valuable building block in medicinal chemistry and drug development. The procedure involves the protection of the amino group of 5-amino-2-cyanopyridine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This protocol is designed to be straightforward and reproducible, yielding the desired product in high purity.

Introduction

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1] The synthesis of this compound provides a key intermediate for the elaboration of more complex molecules, particularly in the development of novel therapeutics. The following protocol details the necessary reagents, conditions, and work-up procedures for this transformation.

Reaction Scheme

Experimental Protocol

Materials:

-

5-amino-2-cyanopyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography (optional)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-amino-2-cyanopyridine (1.0 equivalent).

-

Dissolution: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting material. The amount of solvent should be sufficient to ensure complete dissolution.

-

Addition of Base: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents) to the solution. Stir the mixture at room temperature for 5-10 minutes.

-

Addition of Boc Anhydride: Cool the reaction mixture to 0 °C using an ice bath. To the cooled and stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) portion-wise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF. To the residue, add ethyl acetate (EtOAc) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 5-amino-2-cyanopyridine | [2][3] |

| Molecular Formula | C₆H₅N₃ | [2][3] |

| Molecular Weight | 119.12 g/mol | [2][3] |

| Reagents | ||

| Di-tert-butyl dicarbonate (Boc₂O) | 1.2 equivalents | [4] |

| Triethylamine (TEA) | 1.5 equivalents | [4] |

| Reaction Conditions | ||

| Solvent | Tetrahydrofuran (THF) | [4] |

| Temperature | 0 °C to Room Temperature | [4] |

| Reaction Time | 4 - 12 hours | [4] |

| Product | This compound | [5] |

| CAS Number | 814263-30-4 | [5] |

| Molecular Formula | C₁₁H₁₃N₃O₂ | [5] |

| Molecular Weight | 219.24 g/mol | [5] |

| Typical Yield | 80-95% | [4] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

5-amino-2-cyanopyridine is toxic if swallowed, in contact with skin, or if inhaled.[3] Handle with care.

-

Triethylamine is flammable and corrosive.

-

Di-tert-butyl dicarbonate is a lachrymator.

-

Dispose of chemical waste according to institutional guidelines.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. 5-Amino-2-cyano-pyridine [oakwoodchemical.com]

- 3. 2-Amino-5-cyanopyridine | C6H5N3 | CID 818260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 5. bio-fount.com [bio-fount.com]

The Strategic Role of 5-(Boc-amino)-2-cyanopyridine in the Synthesis of Potent Kinase Inhibitors

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-(tert-Butoxycarbonyl-amino)-2-cyanopyridine is a versatile building block in medicinal chemistry, particularly in the development of targeted kinase inhibitors. Its unique structural features, including a protected amine for controlled reactivity and a cyano group that can participate in key binding interactions or be further transformed, make it an invaluable starting material for creating diverse libraries of potential drug candidates. This document provides detailed application notes and experimental protocols for the utilization of 5-(Boc-amino)-2-cyanopyridine in the synthesis of various kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs), Bruton's Tyrosine Kinase (BTK), and Pim kinases.

General Synthetic Strategy

The primary synthetic utility of this compound involves a two-stage approach: deprotection of the Boc group to reveal the free amine, followed by a coupling reaction to introduce various R-groups, thereby generating a library of kinase inhibitor candidates.

Caption: General synthetic workflow using this compound.

Application in Cyclin-Dependent Kinase (CDK) Inhibitor Synthesis

The 2-aminopyridine scaffold is a well-established pharmacophore for CDK inhibitors. The synthesis often involves the coupling of 5-amino-2-cyanopyridine with a substituted pyrimidine or other heterocyclic systems.

Experimental Protocol: Synthesis of a Generic CDK Inhibitor Intermediate

Step 1: Boc Deprotection of this compound

-

To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/g), add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 5-amino-2-cyanopyridine.

Step 2: Buchwald-Hartwig Coupling with a Halogenated Heterocycle

-

To a mixture of 5-amino-2-cyanopyridine (1.0 eq), a halogenated heterocycle (e.g., 2-chloro-4-substituted-pyrimidine, 1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), and a ligand (e.g., Xantphos, 0.1 eq), add a suitable solvent (e.g., dioxane or toluene, 20 mL/g).

-

Add a base (e.g., Cs₂CO₃, 2.0 eq) to the mixture.

-

Degas the reaction mixture with argon or nitrogen for 15 minutes.